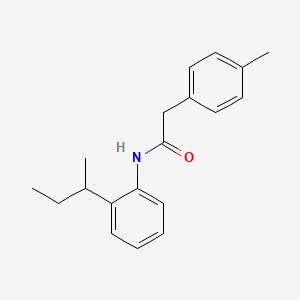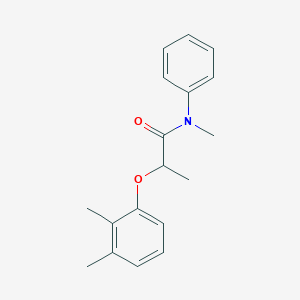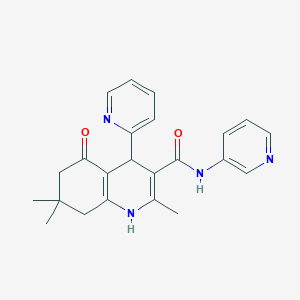
N-(2-sec-butylphenyl)-2-(4-methylphenyl)acetamide
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.177964357 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation processes are crucial in the synthesis of various pharmaceuticals, including antimalarial drugs. A study by Magadum and Yadav (2018) demonstrates the use of immobilized lipase for the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the process optimization, mechanism, and kinetics involved. This method offers a greener alternative for acetylation, which is a key step in the synthesis of several drug intermediates, including those structurally related to N-(2-sec-butylphenyl)-2-(4-methylphenyl)acetamide (Magadum & Yadav, 2018).
Metabolic Pathways of Herbicides
Research into the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes has provided insights into the metabolic pathways that may overlap with the metabolism of compounds like this compound. Coleman et al. (2000) explored the carcinogenic potential and metabolic activation pathway of these herbicides, revealing the critical role of cytochrome P450 isoforms in their metabolism. Such studies are instrumental in understanding the bioactivation and detoxification processes of similar compounds (Coleman et al., 2000).
Solvatochromism in Molecular Chemistry
The study of solvatochromism, which is the change in color of a compound due to solvent polarity, provides insight into the interactions between solvents and solutes. Krivoruchka et al. (2004) investigated the effect of bifurcate hydrogen bond on the IR spectrum and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide in solution, offering a deeper understanding of the solvent effects on molecular properties and stability. This research has implications for designing and understanding the behavior of compounds like this compound in various solvents (Krivoruchka et al., 2004).
Anticancer Drug Synthesis
The synthesis and structural analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by Sharma et al. (2018) exemplifies the potential anticancer applications of acetamide derivatives. Their study not only presents a method for synthesizing a compound with promising anticancer activity but also includes molecular docking analysis targeting the VEGFr receptor. This research underscores the therapeutic potential of acetamide derivatives in cancer treatment and the importance of structure-activity relationships (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-4-15(3)17-7-5-6-8-18(17)20-19(21)13-16-11-9-14(2)10-12-16/h5-12,15H,4,13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZZDVVPNJCWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4058536.png)
![N-1-adamantyl-2-{[5-benzyl-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4058537.png)
![3-(2-furylmethyl)-2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-4(3H)-quinazolinone](/img/structure/B4058539.png)

![6-[4-(methoxymethyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4058552.png)
![2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4058565.png)
![methyl 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4058570.png)


![4-(4-chlorophenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B4058592.png)
![2-[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B4058595.png)
methanone](/img/structure/B4058616.png)
![6-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B4058618.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4058625.png)
